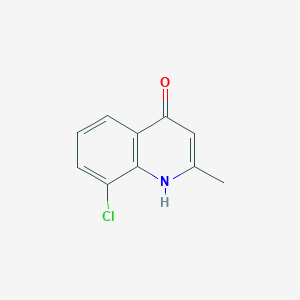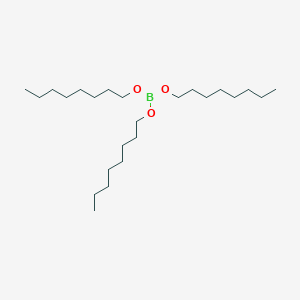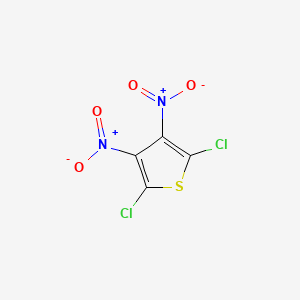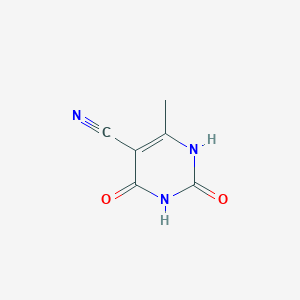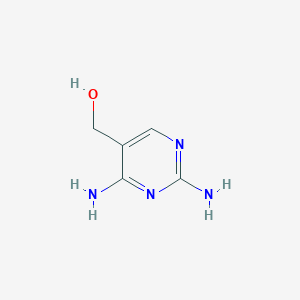
2,4-Diamino-5-pyrimidinemethanol
概要
説明
Synthesis Analysis
The synthesis of 2,4-Diamino-5-pyrimidinemethanol involves a series of reactions. In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The side chains were designed to occupy the glycerol binding site with proper hydrophilicity for cell entry .Molecular Structure Analysis
The molecular formula of 2,4-Diamino-5-pyrimidinemethanol is C5H8N4O . It has a molecular weight of 140.14 . The structure contains a 2,4-diaminopyrimidine core .Chemical Reactions Analysis
The chemical reactions involving 2,4-Diamino-5-pyrimidinemethanol are complex and can involve multiple stages. For instance, in the synthesis of mt-DHFR inhibitors, the 2,4-diaminopyrimidine core was used with side chains designed to occupy the glycerol binding site .科学的研究の応用
2,4-Diamino-5-pyrimidinemethanol: A Comprehensive Analysis of Scientific Research Applications
Algicide for Water Bodies: 2,4-Diamino-5-pyrimidinemethanol has been explored as a potential algicide to control the growth of algae in aquatic environments. Algal blooms can significantly disrupt ecosystems and degrade water quality, making effective algicides crucial for maintaining the health of water bodies.
Antibacterial Properties: Research indicates that 2,4-Diamino-5-pyrimidinemethanol may possess antibacterial properties. While the exact mechanism of action is not fully understood, it’s suggested that it could be related to its potential biocidal activity, affecting cellular processes in bacteria.
Synthesis of Pyrimidine Derivatives: This compound serves as a starting material in the synthesis of various pyrimidine derivatives. These derivatives are important in medicinal chemistry for their potential use in drugs targeting different diseases .
Coformer Interactions in Crystal Structures: The compound is used to analyze and compare synthons observed in crystal structures. This is essential for understanding molecular interactions and designing better pharmaceuticals .
Antimycobacterial Activities: 2,4-Diamino-5-pyrimidinemethanol derivatives have shown promise in antimycobacterial activities, which could be significant in developing treatments against mycobacterial infections such as tuberculosis .
Inhibitors for Dihydrofolate Reductase: The compound’s structure is similar to classical inhibitors of dihydrofolate reductase, an enzyme targeted by several anticancer, antibacterial, and antimalarial drugs .
Safety and Hazards
将来の方向性
The future directions of 2,4-Diamino-5-pyrimidinemethanol research could involve the design and synthesis of more compounds with a 2,4-diaminopyrimidine core for various applications . These could include the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .
作用機序
Target of Action
The primary target of 2,4-Diamino-5-pyrimidinemethanol is believed to be the dihydrofolate reductase in Mycobacterium tuberculosis (Mtb-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and thus, is an important drug target in anti-tuberculosis drug development .
Mode of Action
2,4-Diamino-5-pyrimidinemethanol interacts with its target, Mtb-DHFR, at a specific binding site known as the glycerol (GOL) binding site . This site is considered useful for improving the selectivity of the compound towards human dihydrofolate reductase . The compound’s interaction with the GOL binding site inhibits the function of Mtb-DHFR, thereby disrupting the synthesis of nucleotides.
Biochemical Pathways
The inhibition of Mtb-DHFR by 2,4-Diamino-5-pyrimidinemethanol affects the folate pathway, which is crucial for the synthesis of nucleotides . This disruption in the folate pathway leads to a decrease in the production of nucleotides, which are essential for DNA replication and repair. As a result, the growth and proliferation of Mycobacterium tuberculosis are hindered .
Pharmacokinetics
It is known that the compound’s hydrophilicity is crucial for its ability to cross the cell wall of mycobacterium tuberculosis .
Result of Action
The inhibition of Mtb-DHFR by 2,4-Diamino-5-pyrimidinemethanol results in a disruption of nucleotide synthesis, leading to a halt in the growth and proliferation of Mycobacterium tuberculosis . This makes 2,4-Diamino-5-pyrimidinemethanol a potential candidate for anti-tuberculosis drug development .
Action Environment
The action of 2,4-Diamino-5-pyrimidinemethanol can be influenced by various environmental factors. For instance, the compound’s hydrophilicity is a key factor in its ability to cross the cell wall of Mycobacterium tuberculosis . Therefore, changes in the hydrophilic environment could potentially affect the compound’s efficacy.
特性
IUPAC Name |
(2,4-diaminopyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-4-3(2-10)1-8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDZZHAZMNJFMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304352 | |
| Record name | 2,4-Diamino-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-pyrimidinemethanol | |
CAS RN |
42310-45-2 | |
| Record name | 42310-45-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-5-pyrimidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)

